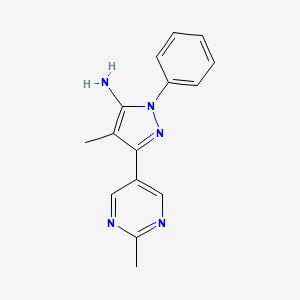

4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine

Description

4-Methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 1, a methyl group at position 4, and a 2-methylpyrimidin-5-yl moiety at position 2. This compound has been identified as a key intermediate in the synthesis of TRKA kinase inhibitors, as highlighted in a European patent specification . Its structural complexity and substitution pattern make it a candidate for targeted therapeutic applications, particularly in oncology.

Properties

Molecular Formula |

C15H15N5 |

|---|---|

Molecular Weight |

265.31 g/mol |

IUPAC Name |

4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C15H15N5/c1-10-14(12-8-17-11(2)18-9-12)19-20(15(10)16)13-6-4-3-5-7-13/h3-9H,16H2,1-2H3 |

InChI Key |

LYMABWZJXOWOCQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine typically involves:

- Construction of the pyrazole core with appropriate substituents at positions 1, 3, 4, and 5.

- Introduction of the 2-methylpyrimidin-5-yl group at the 3-position of the pyrazole.

- Installation of the 5-amine functionality on the pyrazole ring.

This compound belongs to the class of 5-aminopyrazoles, which are commonly synthesized via condensation reactions involving β-ketonitriles and hydrazines, followed by functional group transformations to introduce substituents and amine groups.

Pyrazole Core Formation

The most versatile and well-documented method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. This approach allows the formation of the pyrazole ring with an amino group at the 5-position after subsequent transformations.

- For example, β-ketonitriles react with phenylhydrazine derivatives to yield 1-phenylpyrazole intermediates.

- Subsequent treatment with hydrazine hydrate can introduce the 5-amine group on the pyrazole ring.

This method is supported by literature describing the synthesis of 5-amino-3-aryl-1H-pyrazoles, which are structurally related to the target compound.

Detailed Preparation Process from Patent Literature

A closely related compound, 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , is prepared via a multi-step process that can inform the preparation of the target compound. The key steps include:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of l-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in methanesulfonic acid | Cyclization with phosphorous oxychloride in pyridine | Yields tert-butoxycarbonyl-protected pyrazole intermediate |

| 2 | Deprotection with trifluoroacetic acid | Room temperature | Produces free pyrazole amine |

| 3 | Organic layer washing and concentration | Washing with aqueous sodium chloride and sodium bicarbonate solutions at 50–55°C | Purification steps |

| 4 | Addition of glacial acetic acid, cooling, and stirring | 50–55°C to 0–5°C | Precipitation of acetate salt |

| 5 | Filtration, washing with toluene, drying | 0–5°C washing, drying at 40–45°C for 15–20 hours | Isolation of pure compound |

This process emphasizes careful control of temperature during washing, acid addition, and crystallization to optimize purity and yield.

Alternative Synthetic Approaches

- Transition Metal-Catalyzed Annulation : Recent advances include Rhodium(III)-catalyzed C–H activation and [5 + 1] annulation reactions of phenyl-1H-pyrazol-5-amine derivatives with alkynoates or alkynamides to form fused heterocyclic frameworks. Although this method is more applicable to pyrazolo-fused quinazolines, it demonstrates the versatility of pyrazol-5-amine intermediates in complex heterocycle synthesis.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| β-Ketonitrile + Hydrazine Condensation | β-Ketonitriles, Phenylhydrazine, Hydrazine hydrate | Acidic medium, reflux | Direct formation of 5-aminopyrazole core | Requires careful control to avoid side reactions |

| Cyclization with Phosphorous Oxychloride | Protected piperazine, Phenylhydrazine, POCl3, Pyridine | Controlled temperature, acidic conditions | Established route for pyrazole ring formation | Time-consuming, potential purity loss |

| Deprotection with Trifluoroacetic Acid | Protected pyrazole intermediate | Room temperature | Efficient removal of protecting groups | Use of strong acid |

| Purification via Acid-Base Washing and Crystallization | Sodium chloride, Sodium bicarbonate, Glacial acetic acid | Temperature-controlled washing and crystallization | High purity product | Multiple steps, temperature sensitive |

| Rh(III)-Catalyzed Annulation | Phenyl-1H-pyrazol-5-amine, Alkynoates/Alkynamides, Rhodium catalyst | One-pot, mild conditions | High atom economy, broad scope | Specific to fused heterocycles |

Research Findings and Notes

- The cyclization step using phosphorous oxychloride, though common, is associated with lower purity and yield, prompting alternative reagents like Lawesson's reagent for improved outcomes.

- Washing organic layers with aqueous sodium chloride and sodium bicarbonate solutions at elevated temperatures (50–55°C) enhances impurity removal.

- Controlled cooling sequences (from 50°C down to 0–5°C) during acid addition and crystallization are critical for obtaining high-quality crystalline acetate salts.

- The 5-aminopyrazole scaffold is a versatile intermediate for further functionalization, including metal-catalyzed annulation reactions to access complex heterocyclic systems.

- No direct, fully detailed synthesis of the exact compound 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine was found in the searched documents; however, the outlined methods provide a comprehensive foundation for its preparation.

The preparation of 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine involves strategic construction of the pyrazole core via condensation of β-ketonitriles with hydrazines, followed by functional group modifications including the introduction of the 2-methylpyrimidin-5-yl substituent. Established protocols from related pyrazole derivatives emphasize the importance of controlled reaction conditions, protecting group strategies, and purification techniques to achieve high purity and yield. Transition metal-catalyzed annulation reactions offer promising avenues for further structural elaboration of pyrazol-5-amine derivatives.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties, particularly as a CDK2 inhibitor.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Core Pyrazole Modifications

- 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine (): Substitutes the pyrimidine with a methoxyphenyl group.

Heterocyclic Ring Variations

Functional Group Additions

- Demonstrates how bulkier substituents can affect pharmacokinetics .

Molecular Weight and Formula

Computational and Structural Analysis

- Software Tools: SHELXL (): Used for crystallographic refinement, confirming the target compound’s planar pyrazole-pyrimidine system . Multiwfn (): Analyzes electron localization, revealing noncovalent interactions critical for TRKA binding .

- Noncovalent Interactions (): The pyrimidine ring participates in van der Waals and hydrogen-bonding interactions, unlike thiazole or thienyl analogs .

Biological Activity

4-Methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole core, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes a methyl group at the 4-position, a phenyl group at the 1-position, and a 2-methylpyrimidine moiety at the 3-position, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, derivatives similar to 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL for several tested compounds .

Anti-inflammatory Properties

The compound has also been assessed for its anti-inflammatory effects. A series of pyrazole derivatives were tested for inhibition of pro-inflammatory cytokines such as TNFα and IL-6. Notably, compounds with similar structural features exhibited IC50 values in the low micromolar range (0.1 to 1 μM), indicating substantial anti-inflammatory potential .

Enzyme Inhibition

Inhibitory activity against specific enzymes is another aspect of its biological profile. For instance, compounds related to this structure have shown efficacy as inhibitors of p38 MAPK, an important target in inflammatory diseases. One derivative exhibited an IC50 value of 53 nM against the p38 enzyme, demonstrating potent activity .

Case Study 1: Antibacterial Evaluation

In a comparative study, several pyrazole derivatives were synthesized and evaluated for their antibacterial properties. The compound was subjected to testing against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives showed promising activity, the specific compound exhibited moderate effectiveness, emphasizing the need for further optimization.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| A | 200 | Staphylococcus aureus |

| B | 250 | Escherichia coli |

| C | 300 | Bacillus subtilis |

Case Study 2: Anti-inflammatory Activity

A series of experiments assessed the anti-inflammatory potential of various pyrazole derivatives including our compound. The results highlighted that the tested compound effectively reduced TNFα levels in vitro, with significant statistical relevance.

| Compound | IC50 (μM) | Inflammatory Marker |

|---|---|---|

| D | 0.013 | TNFα |

| E | 0.044 | IL-6 |

| F | 0.067 | IL-17 |

The biological activities of 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound likely inhibits key enzymes involved in inflammatory pathways.

- Cytokine Modulation : It may modulate cytokine production, thereby influencing immune responses.

- Antimicrobial Action : Its structural features may allow it to penetrate bacterial membranes effectively.

Q & A

Q. What are the standard synthetic routes for 4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example:

- Step 1 : Cyclization of thiourea analogues using reagents like POCl₃ at 120°C to form pyrazole intermediates .

- Step 2 : Coupling with 2-methylpyrimidine derivatives via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

- Optimization : Reaction efficiency improves with catalysts (e.g., Pd for cross-coupling), solvent-free conditions, or ultrasonic irradiation to reduce time and byproducts .

Q. How is the structural identity of this compound validated, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography confirms the pyrazole-pyrimidine core and dihedral angles (e.g., 6.4° between rings in ) .

- Spectroscopy : IR confirms functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹), while ¹H/¹³C NMR resolves substituent positions (e.g., phenyl protons at δ 7.2–7.8 ppm) .

- Chromatography : Chiral HPLC separates enantiomers (e.g., using Chiralpak columns with methanol elution) .

Advanced Research Questions

Q. How can contradictory bioactivity data across assays be systematically resolved?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., human cancer vs. bacterial models) and control compounds .

- Dose-Response Analysis : Compare IC₅₀ values across studies; discrepancies may arise from solubility issues (e.g., DMSO vs. aqueous buffers) .

- Target Specificity : Use kinase profiling or σ receptor binding assays to identify off-target effects .

Q. What strategies enhance synthetic scalability without compromising purity?

- Methodological Answer :

- Continuous Flow Chemistry : Reduces reaction time and improves yield for steps like cyclization .

- Green Chemistry : Replace chlorinated solvents with ethanol/water mixtures, as seen in solvent-free ultrasonic protocols .

- Purification : Use flash chromatography over recrystallization for higher throughput .

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- Molecular Docking : Predict binding to targets like CCK1 receptors or tubulin using AutoDock/Vina .

- QSAR Modeling : Correlate substituent electronegativity (e.g., 4-methoxy vs. 4-chloro) with antitubercular activity .

- ADMET Prediction : Tools like SwissADME assess logP, bioavailability, and CYP450 interactions .

Experimental Design & Data Analysis

Q. How to design a robust pharmacological study to evaluate antitubulin activity?

- Methodological Answer :

- In Vivo Models : Use sea urchin embryo assays to monitor mitotic arrest .

- Cell Panel Testing : Include taxol-resistant cancer lines (e.g., MCF-7/TaxR) to assess cross-resistance .

- Data Normalization : Express activity as % inhibition relative to combretastatin A-4 controls .

Q. What statistical approaches are critical for analyzing SAR studies of pyrazole derivatives?

- Methodological Answer :

- Multivariate Regression : Relate substituent parameters (Hammett σ, π-values) to bioactivity .

- Cluster Analysis : Group compounds by activity profiles (e.g., antitubercular vs. antimicrobial) .

- p-value Adjustment : Apply Bonferroni correction for multiple comparisons in high-throughput screens .

Structural & Mechanistic Insights

Q. How does the compound’s crystal structure inform its interaction with biological targets?

- Methodological Answer :

- Hydrogen Bonding : The NH₂ group forms intramolecular bonds with pyrimidine N (2.1 Å) and intermolecular bonds in crystal packing, suggesting target-binding motifs .

- Planarity Analysis : Near-coplanar pyrazole-pyrimidine rings may enhance π-π stacking with kinase ATP pockets .

Q. What mechanistic studies elucidate its antimitotic effects?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.